2-(4-Tosylbutanamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Tosylbutanamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(4-Tosylbutanamido)thiophene-3-carboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Tosylbutanamido)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(4-Tosylbutanamido)thiophene-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-(4-Tosylbutanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, some thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Tosylbutanamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as 2-aminothiophene-3-carboxamide and 2-butylthiophene . While these compounds share a common thiophene core, their substituents and functional groups confer different chemical and biological properties . For instance, 2-aminothiophene-3-carboxamide has shown selective cytostatic activity against certain cancer cell lines, whereas 2-butylthiophene is used in the synthesis of anticancer and anti-atherosclerotic agents . The unique structure of this compound allows it to interact with specific molecular targets, making it distinct from other thiophene derivatives .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-4-6-12(7-5-11)24(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-23-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMIGYFOVYENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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